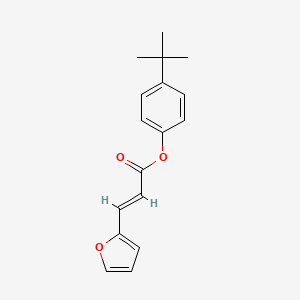
Stanozolol-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Stanozolol-d3 is a deuterated form of stanozolol, a synthetic anabolic-androgenic steroid derived from dihydrotestosterone. It is primarily used as an internal standard in analytical chemistry, particularly in the quantification of stanozolol levels in biological samples such as urine, serum, and plasma . Stanozolol itself is known for its therapeutic applications in treating hereditary angioedema and its use as a performance-enhancing drug .
Méthodes De Préparation
The preparation of stanozolol-d3 involves the deuteration of stanozolol. Deuteration is the process of replacing hydrogen atoms with deuterium, a stable isotope of hydrogen. The synthetic route typically involves the use of deuterated reagents and solvents to achieve the desired isotopic substitution. The reaction conditions must be carefully controlled to ensure complete deuteration and to avoid any side reactions .
Analyse Des Réactions Chimiques
Stanozolol-d3, like its non-deuterated counterpart, undergoes various chemical reactions, including:
Oxidation: Stanozolol can be oxidized to form hydroxystanozolol derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert stanozolol to its corresponding alcohols. Sodium borohydride is a typical reducing agent used in these reactions.
Substitution: Stanozolol can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
The major products formed from these reactions include hydroxystanozolol, stanozolol alcohols, and various substituted derivatives.
Applications De Recherche Scientifique
Stanozolol-d3 is widely used in scientific research for:
Analytical Chemistry: It serves as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of stanozolol and its metabolites in biological samples.
Pharmaceutical Research: This compound is used to study the pharmacokinetics and metabolism of stanozolol in both human and veterinary medicine.
Doping Control: It is employed in anti-doping laboratories to detect the presence of stanozolol in athletes’ samples.
Mécanisme D'action
Stanozolol-d3, being an isotopologue of stanozolol, shares the same mechanism of action. Stanozolol binds to androgen receptors, promoting anabolic effects such as increased protein synthesis and muscle growth. It also has androgenic effects, contributing to the development and maintenance of masculine characteristics . The molecular targets include androgen receptors and glucocorticoid binding proteins .
Comparaison Avec Des Composés Similaires
Stanozolol-d3 is unique due to its deuterium substitution, which provides enhanced stability and allows for precise quantification in analytical applications. Similar compounds include:
Stanozolol: The non-deuterated form, widely used in medicine and sports.
3’-Hydroxystanozolol: A metabolite of stanozolol, often analyzed in doping control.
Oxandrolone: Another anabolic steroid with similar therapeutic applications but different chemical structure and properties.
This compound’s uniqueness lies in its use as an internal standard, providing accurate and reliable analytical results in various scientific fields.
Propriétés
Numéro CAS |
88247-87-4 |
|---|---|
Formule moléculaire |
C21H32N2O |
Poids moléculaire |
331.5 g/mol |
Nom IUPAC |
(1S,2S,10S,13R,14S,17S,18S)-2,18-dimethyl-17-(trideuteriomethyl)-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5-dien-17-ol |
InChI |
InChI=1S/C21H32N2O/c1-19-11-13-12-22-23-18(13)10-14(19)4-5-15-16(19)6-8-20(2)17(15)7-9-21(20,3)24/h12,14-17,24H,4-11H2,1-3H3,(H,22,23)/t14-,15+,16-,17-,19-,20-,21-/m0/s1/i3D3 |
Clé InChI |
LKAJKIOFIWVMDJ-ODIQZFBKSA-N |
SMILES isomérique |
[2H]C([2H])([2H])[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC5=C(C4)NN=C5)C)C)O |
SMILES canonique |
CC12CCC3C(C1CCC2(C)O)CCC4C3(CC5=C(C4)NN=C5)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



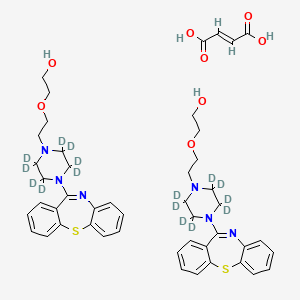
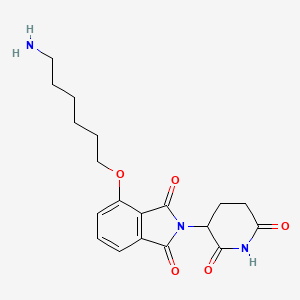
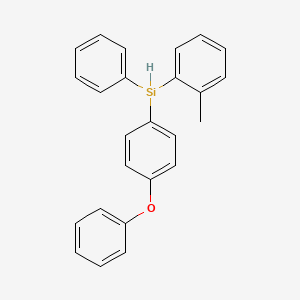



![3-Benzoyl-5-(3-chloro-phenyl)-1-phenyl-3a,6a-dihydro-1H-pyrrolo[3,4-c]pyrazole-4,6-dione](/img/structure/B11938419.png)
![3-Ethenylbicyclo[2.2.1]heptan-3-ol](/img/structure/B11938424.png)
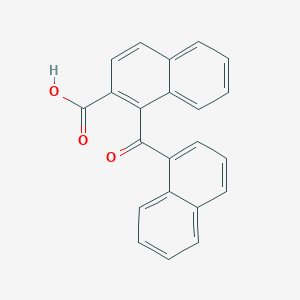
![2-[(2S)-4-[7-(8-chloronaphthalen-1-yl)-2-[[(2S)-1-pent-4-ynylpyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-1-(2-fluoroprop-2-enoyl)piperazin-2-yl]acetonitrile](/img/structure/B11938453.png)
![[(2R)-2-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoyloxy)-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B11938459.png)
